molecular formula C56H52Cl2N4Ru B6289172 dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide CAS No. 145698-90-4

dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide

Cat. No.: B6289172
CAS No.: 145698-90-4
M. Wt: 953.0 g/mol
InChI Key: VVQDTNOZWKOOLS-UHFFFAOYSA-L
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Description

Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide is a coordination complex that features a ruthenium ion coordinated to a porphyrin ligand. This compound is notable for its catalytic properties, particularly in oxidation reactions. The porphyrin ligand, with its four meso-substituted 2,4,6-trimethylphenyl groups, provides a stable and robust framework for the ruthenium center, enhancing its reactivity and selectivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the porphyrin ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and involves the use of solvents like dichloromethane or chloroform. The reaction mixture is usually heated to facilitate the coordination of the ruthenium ion to the porphyrin ligand .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide primarily undergoes oxidation reactions. It acts as a catalyst in the oxidation of alkenes to aldehydes and amides to nitriles. The compound can also facilitate the epoxidation of alkenes and the oxidation of alcohols to ketones .

Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen or air as the oxidant, and solvents such as dichloromethane or acetonitrile. The reactions are typically carried out at elevated temperatures to enhance the catalytic activity of the compound .

Major Products: The major products formed from these reactions include aldehydes, ketones, epoxides, and nitriles, depending on the specific substrate and reaction conditions .

Scientific Research Applications

Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide exerts its catalytic effects involves the activation of molecular oxygen. The ruthenium center facilitates the transfer of oxygen atoms to the substrate, leading to the formation of oxidized products. The porphyrin ligand stabilizes the ruthenium ion and enhances its reactivity by providing a suitable electronic environment .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide exhibits unique catalytic properties due to the steric and electronic effects of the 2,4,6-trimethylphenyl groups. These substituents enhance the stability and reactivity of the ruthenium center, making it a more efficient catalyst in certain oxidation reactions .

Properties

IUPAC Name

dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H52N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28H,1-12H3;2*1H;/q-2;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQDTNOZWKOOLS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.Cl[Ru+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H52Cl2N4Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

953.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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